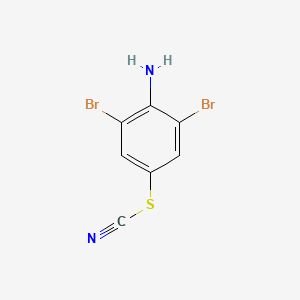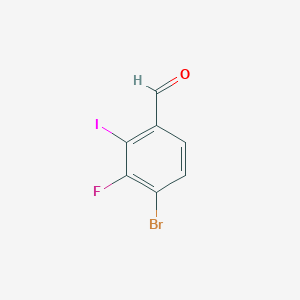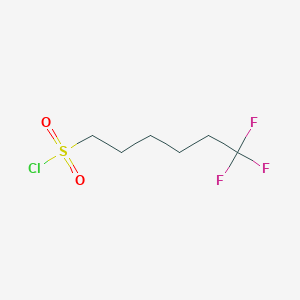
2,5-Bis-(difluoromethoxy)-bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis-(difluoromethoxy)-bromobenzene is an organic compound characterized by the presence of two difluoromethoxy groups and a bromine atom attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis-(difluoromethoxy)-bromobenzene typically involves the reaction of 2,5-dihydroxybromobenzene with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of difluoromethyl ether. The reaction mixture is then heated to facilitate the substitution of hydroxyl groups with difluoromethoxy groups.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis-(difluoromethoxy)-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The difluoromethoxy groups can be oxidized to form difluoromethyl ketones.
Reduction: The bromine atom can be reduced to form the corresponding benzene derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-bis-(difluoromethoxy)-aniline or 2,5-bis-(difluoromethoxy)-thiophenol.
Oxidation: Products include 2,5-bis-(difluoromethoxy)-benzophenone.
Reduction: Products include 2,5-bis-(difluoromethoxy)-benzene.
Aplicaciones Científicas De Investigación
2,5-Bis-(difluoromethoxy)-bromobenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,5-Bis-(difluoromethoxy)-bromobenzene involves its interaction with specific molecular targets. The difluoromethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis-(trifluoromethoxy)-bromobenzene: Similar structure but with trifluoromethoxy groups instead of difluoromethoxy groups.
2,5-Bis-(methoxy)-bromobenzene: Similar structure but with methoxy groups instead of difluoromethoxy groups.
Uniqueness
2,5-Bis-(difluoromethoxy)-bromobenzene is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
885266-93-3 |
|---|---|
Fórmula molecular |
C8H5BrF4O2 |
Peso molecular |
289.02 g/mol |
Nombre IUPAC |
2-bromo-1,4-bis(difluoromethoxy)benzene |
InChI |
InChI=1S/C8H5BrF4O2/c9-5-3-4(14-7(10)11)1-2-6(5)15-8(12)13/h1-3,7-8H |
Clave InChI |
WBGSQJVTOARKSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)




![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)


